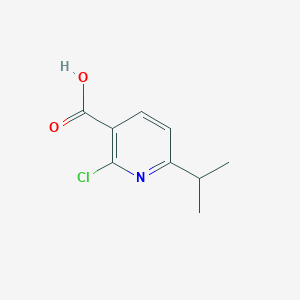
AAL 毒素 TD2
描述
Structural Characterization of AAL Toxin TD2
AAL toxins, including AAL toxin TD2, are a group of structurally related mycotoxins produced by the fungus Alternaria alternata f. sp. lycopersici. These toxins have been isolated from liquid cultures of the fungus and purified using standard chromatographic procedures. The structural elucidation of these toxins, including AAL toxin TD2, has been achieved through the interpretation of spectra obtained from NMR and mass spectrometry experiments .
Synthesis Analysis
The synthesis of protein conjugates of AAL toxins has been developed for the purpose of creating sensitive immunoassays. These assays are designed to detect and quantify AAL toxins in food products and animal feeds. Novel methods for the synthesis of these conjugates have been established, leading to the production of polyclonal antisera in mice. These antisera have been used to develop class-selective ELISAs for AAL compounds, with detection limits in the low parts per billion range .
Molecular Structure Analysis
AAL toxins are characterized by a linear, dimethylated polyketide chain, which varies in chain length and methylation positions among different toxins. The introduction of the AAL-toxin polyketide synthase gene (ALT1) into a fumonisin null mutant of Fusarium verticillioides resulted in metabolites that maintained the chain length and methylation pattern of fumonisins, indicating that the methyltransferase of the ALT1 PKS could be reprogrammed .
Chemical Reactions Analysis
The AAL toxins and fumonisins are structurally related and exhibit biological activity in susceptible tomato tissue and animal tissue culture. The peracetylated derivatives of AAL and fumonisin B1 are biologically inactive, suggesting that acetylation of the amine group renders AAL inactive. The hydrolysis product of AAL, pentolamine, is toxic to susceptible tomato lines, indicating that the active form of the toxin is the non-acetylated amine .
Physical and Chemical Properties Analysis
AAL toxins are sphinganine-analogue mycotoxins that disrupt sphingolipid metabolism. They inhibit ceramide synthesis, leading to the accumulation of free sphingoid bases. This disruption is a common feature in plants exposed to AAL toxins and is associated with the disease symptoms caused by A. alternata and F. moniliforme infection . AAL toxin has also been investigated as a natural herbicide, showing phytotoxic effects on a range of crop and weed species. The toxin causes electrolyte leakage and chlorosis in susceptible plants at very low concentrations .
科学研究应用
植物抗性工程
- 通过基因改造获得 AAL 毒素抗性:来自链格孢属链格孢的 AAL 毒素是番茄中链格孢茎腐病等植物病害的关键因素。研究表明,番茄中杆状病毒 p35 基因的表达可以抑制 AAL 毒素诱导的细胞死亡,并提供对各种病原体的抗性,表明了植物抗病工程化的策略 (Lincoln 等人,2002)。
了解植物病原体相互作用
环氧合酶在毒素产生中的作用:一项关于产生 AAL 毒素的链格孢属链格孢的研究,确定了环氧合酶在毒素产生中的作用。该酶的活性与毒素产量的增加相关,为 AAL 毒素的生物合成及其产出控制的潜在方法提供了见解 (Pinot 等人,2004)。
研究番茄抗性基因:对番茄链格孢茎腐病基因座的研究表明,对 AAL 毒素诱导的细胞凋亡的抗性是由 Asc-1 基因决定的,该基因是酵母长寿保证基因 LAG1 的同源物。这项研究提供了植物如何对霉菌毒素产生抗性的见解 (Brandwagt 等人,2000)。
增强对程序性细胞死亡的理解
- AAL 毒素和拟南芥中的程序性细胞死亡:在拟南芥中,对 AAL 毒素有抗性的突变体 atr1 显示出对活性氧诱导的程序性细胞死亡的耐受性增强,提供了一个模型系统来研究鞘脂代谢与细胞死亡之间的关系 (Gechev 等人,2008)。
探索毒素介导的植物防御机制
- 番茄中 COI1 依赖性茉莉酸途径:一项研究表明,COI1 依赖性茉莉酸途径通过调节氧化还原状态和其他植物激素途径,增强了番茄中 AAL 毒素诱导的程序性细胞死亡 (Zhang 等人,2016)。
毒素检测和分析方法
- 检测伏马菌素和 AAL 毒素:开发了一种使用质谱快速极性转换的半靶向检测食品中伏马菌素和 AAL 毒素的方法。这种方法对于识别和区分各种霉菌毒素至关重要 (Renaud 等人,2015)。
探索植物物种间的毒素敏感性
- 茄科植物对 AAL 毒素的敏感性:对茄科植物对 AAL 毒素的敏感性的研究突出了它们在植物病原体相互作用中的潜在作用,并拓宽了对植物病害中宿主特异性的理解 (Mesbah 等人,2000)。
未来方向
作用机制
Target of Action
AAL Toxin TD2, like other AAL toxins, primarily targets ceramide synthase in both plant and animal cells . Ceramide synthase is a key enzyme involved in the synthesis of ceramides, a type of sphingolipid that plays a crucial role in maintaining cellular homeostasis .
Mode of Action
The AAL Toxin TD2 interacts with its target, ceramide synthase, and inhibits its function . This inhibition disrupts the normal balance of sphingolipids within the cell, leading to a disruption of cellular homeostasis . The exact mode of this interaction and the resulting cellular disruption is still under investigation .
Biochemical Pathways
The primary biochemical pathway affected by AAL Toxin TD2 is the sphingolipid biosynthesis pathway . By inhibiting ceramide synthase, AAL Toxin TD2 disrupts the production of ceramides, leading to an imbalance in the levels of various sphingolipids within the cell . This can have downstream effects on numerous cellular processes, as sphingolipids are involved in many aspects of cell function, including cell growth, differentiation, and death .
Pharmacokinetics
Given its potent effects on cellular homeostasis, it is likely that these properties significantly impact the bioavailability and overall effects of the toxin .
Result of Action
The primary result of AAL Toxin TD2’s action is the induction of cell death . By disrupting cellular homeostasis through the inhibition of ceramide synthase, AAL Toxin TD2 can lead to the death of both plant and animal cells . This cell death is characterized by morphological and biochemical changes indicative of apoptosis .
Action Environment
The action of AAL Toxin TD2 can be influenced by various environmental factors. For instance, the production of AAL toxins by the fungus Alternaria alternata can be affected by environmental conditions such as water activity .
属性
IUPAC Name |
2-[2-(17-acetamido-5,14,16-trihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49NO10/c1-5-18(3)26(38-25(35)14-20(27(36)37)13-24(33)34)23(32)12-17(2)10-8-6-7-9-11-21(30)15-22(31)16-28-19(4)29/h17-18,20-23,26,30-32H,5-16H2,1-4H3,(H,28,29)(H,33,34)(H,36,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYASWXLCRZPLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(C)CCCCCCC(CC(CNC(=O)C)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





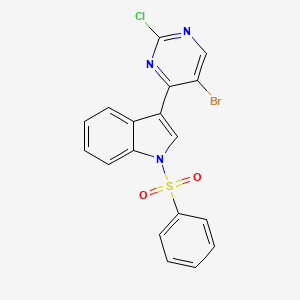
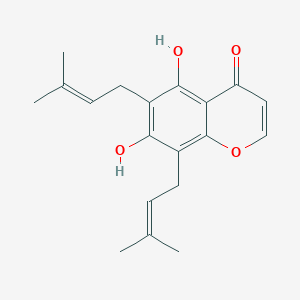
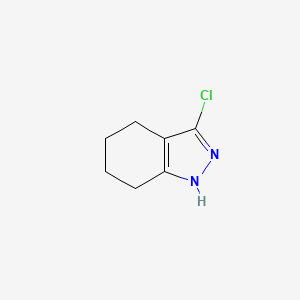
![2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride](/img/structure/B3034374.png)
![(3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3034375.png)
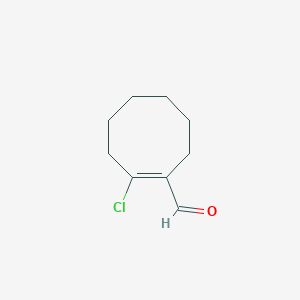
![3-benzyl 7-tert-butyl 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B3034377.png)

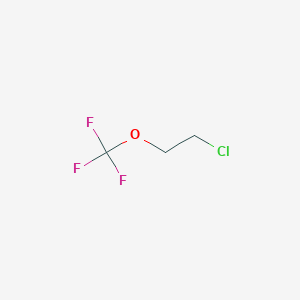
![1-Chloro-2-[(4-ethoxyphenyl)methyl]benzene](/img/structure/B3034380.png)
